1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone
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Overview
Description
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H6F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and an ethanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of 1-[4-(trifluoromethoxy)phenyl]ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-[3-Amino-4-(trifluoromethoxy)phenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[3-Nitro-4-(trifluoromethoxy)phenyl]acetic acid.
Scientific Research Applications
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: Lacks the nitro group, resulting in different reactivity and applications.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and biological activity.
1-[3-Nitro-4-(methoxy)phenyl]ethanone: The methoxy group replaces the trifluoromethoxy group, affecting the compound’s physicochemical properties and reactivity.
The uniqueness of this compound lies in the combination of the nitro and trifluoromethoxy groups, which impart distinct electronic and steric effects, influencing its chemical and biological properties.
Biological Activity
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitubercular contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethoxy group and a nitro group onto a phenyl ring. The synthetic pathway may include various electrophilic aromatic substitutions and functional group modifications to achieve the desired structure.
Antimicrobial Properties
Research has demonstrated that compounds containing trifluoromethoxy groups exhibit enhanced antibacterial activity. For instance, studies have indicated that derivatives with trifluoromethoxy substitutions show significant efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis of minimum inhibitory concentrations (MICs) for various derivatives is presented in Table 1.
Compound | MIC (µg/mL) | Bacteria Targeted |
---|---|---|
This compound | 16 | Staphylococcus aureus |
Compound A3/B3 | 8 | Escherichia coli |
Compound 3m | 4 | M. tuberculosis H37Rv |
The significant activity against M. tuberculosis suggests that the compound could be a lead for further development as an antitubercular agent .
The biological activity of nitro-containing compounds often relies on the reduction of the nitro group to generate reactive species that can disrupt cellular functions. For instance, nitroreductases in bacteria play a crucial role in activating these compounds. The compound's effectiveness against resistant strains of M. tuberculosis highlights its potential as a novel therapeutic agent .
Case Studies
A notable study evaluated the antitubercular activity of various derivatives of this compound, revealing that modifications to the phenyl ring significantly influenced potency. The most effective derivatives demonstrated MIC values as low as 4 µg/mL against rifampicin-resistant strains, showcasing their potential in treating drug-resistant tuberculosis .
Safety Profile
In vitro assays have assessed the cytotoxicity of these compounds on normal cell lines, revealing a favorable safety profile. For example, one study reported no significant cytotoxic effects at concentrations that exhibited antimicrobial activity, indicating that these compounds may be suitable candidates for further development .
Properties
Molecular Formula |
C9H6F3NO4 |
---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6F3NO4/c1-5(14)6-2-3-8(17-9(10,11)12)7(4-6)13(15)16/h2-4H,1H3 |
InChI Key |
RTGXFRGNLYYZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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